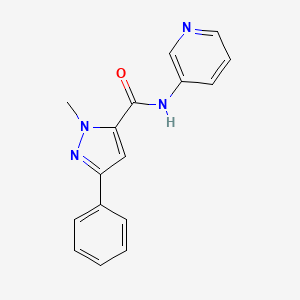![molecular formula C21H23N3O2S B10992340 3-(1,3-Benzothiazol-2-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B10992340.png)
3-(1,3-Benzothiazol-2-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzothiazol-2-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one is a complex organic compound that features a benzothiazole ring, a methoxyphenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Moiety: The benzothiazole intermediate is then reacted with 1-(4-methoxyphenyl)piperazine. This step often requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Formation of the Propan-1-one Linker:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the propan-1-one linker, converting it to an alcohol.
Substitution: The benzothiazole ring and the piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole or piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
Medicinally, 3-(1,3-Benzothiazol-2-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The benzothiazole ring can intercalate with DNA, while the piperazine moiety can bind to protein receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s lipophilicity, improving its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-1-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-one: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
3-(1,3-Benzothiazol-2-yl)-1-[4-(4-methylphenyl)piperazin-1-yl]propan-1-one: Features a methylphenyl group instead of a methoxyphenyl group.
Uniqueness
The presence of the methoxy group in 3-(1,3-Benzothiazol-2-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one imparts unique electronic and steric properties, potentially enhancing its biological activity and selectivity compared to its analogs.
Properties
Molecular Formula |
C21H23N3O2S |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C21H23N3O2S/c1-26-17-8-6-16(7-9-17)23-12-14-24(15-13-23)21(25)11-10-20-22-18-4-2-3-5-19(18)27-20/h2-9H,10-15H2,1H3 |
InChI Key |
WTHZZSRENFKVBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid](/img/structure/B10992257.png)
![1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-6-carboxamide](/img/structure/B10992258.png)
![N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10992260.png)
![Dimethyl (2S)-2-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate](/img/structure/B10992262.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B10992273.png)
![N-(4-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide](/img/structure/B10992281.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]propanamide](/img/structure/B10992290.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B10992294.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10992295.png)
![1'-ethyl-3',5'-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H,1'H-3,4'-bipyrazole-5-carboxamide](/img/structure/B10992302.png)

![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B10992322.png)
![2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide](/img/structure/B10992327.png)
![N-(2-oxo-2-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}ethyl)pyrazine-2-carboxamide](/img/structure/B10992333.png)
